molecular formula C20H41NO2 B079265 (Z)-Octadec-9-enylammonium acetate CAS No. 10460-00-1

(Z)-Octadec-9-enylammonium acetate

Cat. No. B079265
CAS RN: 10460-00-1
M. Wt: 327.5 g/mol
InChI Key: NLGOTHQMVKZTBP-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Octadec-9-enylammonium acetate, also known as oleoylamide or OEA, is a naturally occurring fatty acid amide found in various foods such as chocolate, nuts, and olive oil. It is a biologically active molecule that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

OEA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anorectic properties. OEA has also been studied for its potential use in the treatment of obesity, diabetes, and neuropathic pain. Additionally, OEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism Of Action

OEA acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα by OEA leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in increased energy expenditure and a decrease in body weight.

Biochemical And Physiological Effects

OEA has been shown to have several biochemical and physiological effects. It has been shown to increase energy expenditure, reduce food intake, and decrease body weight in animal models. OEA has also been shown to have anti-inflammatory and analgesic properties. Additionally, OEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using OEA in lab experiments is its natural occurrence in various foods, making it easily accessible for research purposes. Additionally, OEA has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using OEA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of OEA. One potential area of research is its use in the treatment of obesity and related metabolic disorders. OEA has been shown to have anti-obesity effects in animal models, and further research is needed to determine its potential use in humans. Additionally, OEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the full extent of OEA's therapeutic potential.

Synthesis Methods

(Z)-Octadec-9-enylammonium acetate can be synthesized by reacting oleic acid with ethanolamine in the presence of acetic anhydride. The reaction takes place under mild conditions and yields high purity OEA. The synthesized OEA can be further purified using column chromatography.

properties

CAS RN

10460-00-1

Product Name

(Z)-Octadec-9-enylammonium acetate

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

acetic acid;(Z)-octadec-9-en-1-amine

InChI

InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-;

InChI Key

NLGOTHQMVKZTBP-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN.CC(=O)O

SMILES

CCCCCCCCC=CCCCCCCCCN.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.CC(=O)O

Other CAS RN

10460-00-1

synonyms

1-octadeceneamine hydrofluoride
9-octadecen-1-amine
AmF 355
amine fluoride 335
n-cis-9-octadecenylamine
oleamine
oleoylamine
oleylamine
oleylamine acetate
oleylamine acetate, (Z)-isomer
oleylamine hydrochloride, (Z)-isomer
oleylamine hydrofluoride
oleylamine hydrofluoride, (Z)-isomer
oleylamine phosphate (1:1)
oleylamine phosphate (1:1), (Z)-isomer
oleylamine, (E)-isomer
oleylamine, (Z)-isome

Origin of Product

United States

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